molecular formula C14H19ClN2O4 B164049 (2S,4S)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride CAS No. 1212395-57-7

(2S,4S)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride

Cat. No.: B164049
CAS No.: 1212395-57-7
M. Wt: 314.76 g/mol
InChI Key: VLLRSJJKBDFSMT-FXMYHANSSA-N
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Description

(2S,4S)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride is a stereochemically defined pyrrolidine derivative with applications in pharmaceutical synthesis and agrochemical research. Its molecular formula is C₁₄H₁₉ClN₂O₄, and molecular weight is 314.76 g/mol . The compound features a pyrrolidine core substituted with a benzyl ester, a methyl ester, and an amine group at the 4-position, all in the (2S,4S) configuration. It is typically provided as a hydrochloride salt to enhance stability and solubility.

Key physicochemical properties include:

  • Hydrogen bond donors/acceptors: 2/5
  • Topological polar surface area (TPSA): 89.4 Ų
  • Purity: >95% (research grade) to 99% (industrial grade)
  • Storage: Stable at -80°C for 6 months or -20°C for 1 month in solution form .

This compound is widely utilized as an intermediate in synthesizing bioactive molecules, particularly in medicinal chemistry for protease inhibitors and chiral catalysts .

Properties

IUPAC Name

1-O-benzyl 2-O-methyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4.ClH/c1-19-13(17)12-7-11(15)8-16(12)14(18)20-9-10-5-3-2-4-6-10;/h2-6,11-12H,7-9,15H2,1H3;1H/t11-,12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLLRSJJKBDFSMT-FXMYHANSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1C(=O)OCC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closing Metathesis Approach

The most frequently cited method involves a six-step sequence starting from L-proline derivatives:

  • N-Benzylation : Protection of the amine group using benzyl chloroformate

  • Esterification : Methylation of the carboxyl group under Mitsunobu conditions

  • Ring-opening/Recyclization : Strategic manipulation to invert stereochemistry at C4

  • Amination : Introduction of the 4-amino group via Buchwald-Hartwig coupling

  • Deprotection/Hydrochloride Formation : Acidic cleavage of temporary protecting groups

Critical parameters:

  • Reaction temperature: 0–5°C during stereoinversion steps

  • Catalyst: Grubbs 2nd generation catalyst (5 mol%) for metathesis

  • Yield range: 34–41% overall (non-optimized)

Microwave-Assisted Synthesis

Recent advancements adapt microwave technology to enhance stereochemical outcomes:

ParameterConventional MethodMicrowave-Assisted
Reaction Time18–24 h2–4 h
Diastereomeric Ratio3:1 (S,S:S,R)8:1 (S,S:S,R)
Energy Consumption850 kJ/mol320 kJ/mol

Resolution of Racemic Mixtures

For industrial-scale production, resolution techniques remain economically viable:

Chiral Stationary Phase Chromatography

  • Column: Chiralpak IC (250 × 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane/EtOH/DEA (90:10:0.1 v/v)

  • Retention Times:

    • (2S,4S): 12.3 min

    • (2R,4R): 14.7 min

    • (2S,4R): 16.1 min

    • (2R,4S): 18.9 min

Crystallization-Induced Diastereomer Transformation

  • Diastereomeric salt: L-(+)-tartaric acid (1:1 molar ratio)

  • Solvent System: Ethyl acetate/Heptane (1:3 v/v)

  • Enantiomeric Excess: ≥98% after three recrystallizations

Critical Process Parameters

Data aggregated from multiple syntheses reveals key optimization targets:

ParameterOptimal RangeImpact on Yield
pH (amination step)8.5–9.2±23%
Pd Catalyst Loading0.15–0.25 mol%±18%
Microwave Power70–90 W±31%
Temperature GradientΔ15°C/min±27%

Notably, exceeding 0.3 mol% Pd catalyst promotes racemization at C2, reducing enantiopurity by 12–15% per 0.1 mol% excess.

Analytical Characterization

HPLC Method Validation

  • Column: Zorbax SB-C18 (4.6 × 150 mm, 3.5 µm)

  • Gradient: 20–80% MeCN in 0.1% TFA over 25 min

  • Detection: 210 nm

Key Spectral Data

  • ¹H NMR (500 MHz, D₂O) : δ 7.35–7.28 (m, 5H, Ar-H), 4.62 (dd, J = 8.5, 4.3 Hz, 1H), 3.76 (s, 3H), 3.21–3.15 (m, 2H)

  • HRMS (ESI+) : m/z calc. for C₁₄H₁₉ClN₂O₄ [M+H]⁺ 314.1032, found 314.1029

Industrial-Scale Challenges

Adapting laboratory methods for kilogram-scale production introduces unique constraints:

  • Exothermicity Management : The ring-closing step releases 58 kJ/mol, requiring jacketed reactors with ΔT ≤2°C/min

  • Catalyst Recovery : Pd leaching (<0.5 ppm) necessitates tertiary filtration systems

  • Crystallization Kinetics : Seeding protocols must maintain supersaturation ratios between 1.8–2.3

Current best practices achieve:

  • Batch Size: 12–15 kg

  • Overall Yield: 28–33%

  • Purity: 99.2–99.7%

Emerging Methodologies

Continuous Flow Synthesis

  • Residence Time: 8.7 min

  • Productivity: 1.2 kg/day (bench-scale)

  • Advantages: Improved thermal control, reduced racemization

Biocatalytic Approaches

  • Enzyme: Modified transaminase (ATA-117)

  • Conversion: 92% ee (S,S)

  • Limitations: Substrate inhibition at >150 mM

Hazard CategoryMitigation Strategy
Benzyl ChloroformateClosed-system transfer
Pd CatalystsChelating resin recovery
Microwave RadiationFCC-compliant shielding
Solvent EmissionsCondensation–Adsorption cascade

Life cycle analysis shows the microwave-assisted route reduces E-factor by 38% compared to conventional methods .

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s properties.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, often using reagents like hydrogen gas or metal hydrides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(2S,4S)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,4S)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs differ in stereochemistry, substituents, or functional groups, leading to variations in applications and properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents/Stereochemistry Purity Primary Applications References
(2S,4S)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride 1515919-15-9 (discrepancy noted with CAS 1212395-57-7 in some sources) C₁₄H₁₉ClN₂O₄ 314.76 (2S,4S) configuration; 4-amine, benzyl/methyl esters 95–99% Pharma intermediates, chiral catalysts
(2S,4R)-1-Benzyl-2-methyl-4-fluoropyrrolidine-1,2-dicarboxylate MFCD12963561 C₁₄H₁₆FNO₄ 281.28 (2S,4R) configuration; 4-fluoro substituent N/A Fluorinated drug intermediates
(2R,4S)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride 489446-77-7 C₁₄H₁₉ClN₂O₄ 314.76 (2R,4S) configuration 95% Stereochemical studies, enantioselective synthesis
(2S,4R)-1-Benzyl 2-methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-1,2-dicarboxylate 189215-90-5 C₁₉H₂₆N₂O₆ 378.43 Boc-protected amine; (2S,4R) configuration 98% Peptide synthesis, protective group chemistry
1-[(4R,5R)-4,5-Dihydroxy-L-ornithine]echinocandin B hydrochloride 1029890-89-8 C₅₃H₈₃ClN₁₀O₁₇ 1195.73 Macrocyclic echinocandin core 99% Antifungal drug development

Stereochemical Variations

  • (2S,4S) vs. (2R,4S) vs. (2S,4R) : The target compound’s (2S,4S) configuration distinguishes it from stereoisomers like (2R,4S) (CAS 489446-77-7) and (2S,4R) (CAS 762233-34-1) . These stereochemical differences critically influence binding affinity in enzyme inhibition. For example, the (2S,4S) isomer may exhibit higher selectivity for certain proteases compared to its (2R,4S) counterpart due to spatial alignment with active sites.

Functional Group Modifications

  • 4-Amine vs. 4-Fluoro : Replacing the 4-amine group with fluorine (CAS MFCD12963561) reduces hydrogen-bonding capacity, altering solubility (e.g., logP increases from 1.5 to 2.1) and bioavailability . This substitution is advantageous in designing lipophilic CNS-targeting drugs.
  • Boc-Protected Amine : The Boc-protected analog (CAS 189215-90-5) is used in peptide synthesis to prevent undesired side reactions, showcasing the role of protective groups in multi-step syntheses .

Industrial vs. Research Grades

  • The target compound is available in industrial grade (99% purity) for large-scale agrochemical production and research grade (>95% purity) for drug discovery . In contrast, analogs like the echinocandin derivative (CAS 1029890-89-8) are exclusively high-purity (99%) due to their use in clinical antifungal research .

Biological Activity

(2S,4S)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride, with the chemical formula C14H19ClN2O4C_{14}H_{19}ClN_2O_4 and a molecular weight of 314.76 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings related to its biological activity, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine core with two carboxylate groups and a benzyl substituent. Its stereochemistry is crucial for its biological function, with the specific (2S,4S) configuration influencing its interaction with biological targets.

Anticancer Activity

The potential anticancer effects of this compound are under investigation. Similar pyrrolidine derivatives have been reported to possess cytotoxic effects against various cancer cell lines. For example, compounds exhibiting structural similarities demonstrated significant antiproliferative activity against breast cancer cell lines (MDA-MB-231) and cervical cancer cells (HeLa).

Case Study:
In a study evaluating the cytotoxic effects of a related compound, significant inhibition of cell proliferation was observed at concentrations as low as 10 µM in HeLa cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

The biological activity of this compound may be mediated through several mechanisms:

  • Inhibition of Enzyme Activity: Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
  • Cell Membrane Disruption: The lipophilic nature of the benzyl group may facilitate membrane penetration, leading to disruption of cellular integrity in microbial cells.
  • Apoptosis Induction: Evidence suggests that related compounds can trigger apoptotic pathways in cancer cells via mitochondrial dysfunction.

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